molecular formula C12H20O3 B14179504 [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate CAS No. 850715-51-4

[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate

Cat. No.: B14179504
CAS No.: 850715-51-4
M. Wt: 212.28 g/mol
InChI Key: AFSQFGXTYWXFPP-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C12H20O3. This compound is characterized by a cyclohexane ring substituted with a hydroxymethyl group and a methacrylate ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate typically involves the esterification of [1-(Hydroxymethyl)cyclohexyl]methanol with methacrylic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of efficient separation techniques such as distillation and crystallization ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: [1-(Carboxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate.

    Reduction: [1-(Hydroxymethyl)cyclohexyl]methanol.

    Substitution: Various substituted methacrylate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the formation of polymers with specific mechanical and thermal properties.

Biology

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have been studied for their potential use as antimicrobial and anticancer agents.

Medicine

In medicine, this compound derivatives are investigated for their potential use in drug delivery systems. The ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its ability to undergo polymerization makes it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate ester group undergoes free radical polymerization in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile. The resulting polymers exhibit enhanced mechanical strength and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    [1-(Hydroxymethyl)cyclohexyl]methyl acrylate: Similar structure but with an acrylate ester group instead of a methacrylate ester group.

    Cyclohexyl methacrylate: Lacks the hydroxymethyl group, resulting in different reactivity and properties.

    [1-(Hydroxymethyl)cyclohexyl]methyl acetate: Contains an acetate ester group, leading to different chemical behavior.

Uniqueness

[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate is unique due to the presence of both a hydroxymethyl group and a methacrylate ester group. This combination allows for versatile chemical reactivity and the formation of polymers with specific properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

850715-51-4

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

[1-(hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H20O3/c1-10(2)11(14)15-9-12(8-13)6-4-3-5-7-12/h13H,1,3-9H2,2H3

InChI Key

AFSQFGXTYWXFPP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC1(CCCCC1)CO

Origin of Product

United States

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